N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C21H17N3O2S and its molecular weight is 375.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H17N3O2S, with a molecular weight of approximately 375.45 g/mol. The chemical structure features a benzothiazole moiety substituted with a methoxy group, along with a pyridine ring linked via a methyl group to the benzamide structure, which is crucial for its biological activity.
Research indicates that benzothiazole derivatives, including this compound, exhibit anticancer activity through various mechanisms:
- Induction of Apoptosis : Studies have shown that these compounds can activate procaspase-3 to caspase-3, leading to apoptosis in cancer cells. For instance, derivatives similar to this compound have been demonstrated to induce apoptosis in U937 (human lymphoma) and MCF-7 (breast cancer) cell lines by disrupting mitochondrial membrane potential and altering levels of Bcl-2 and Bax proteins .
- Cell Cycle Arrest : Compounds have been reported to cause G2/M phase cell cycle arrest in specific cancer cell lines, which is often associated with increased p53 levels and subsequent apoptosis .
- Targeting Kinases : Some studies suggest that benzothiazole derivatives can inhibit protein kinases involved in cancer progression, although specific data on this compound's kinase inhibition remains limited .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications in its structure:
- Substitution Patterns : The presence of electron-donating groups (e.g., methoxy) on the benzothiazole ring enhances anticancer activity. Conversely, electron-withdrawing groups may reduce efficacy.
- Pyridine Linkage : The pyridine moiety contributes to the compound's interaction with biological targets, enhancing selectivity and potency against specific cancer cell lines .
In Vitro Studies
A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
U937 | 5.04–13 | Induces apoptosis via caspase activation |
MCF-7 | 10–15 | G2/M phase arrest |
Colo205 | 8–12 | Alters mitochondrial protein levels |
A549 | 7–11 | Induces cell death through apoptosis |
These findings illustrate the compound's broad-spectrum activity against different types of cancer cells.
Case Studies
- U937 Cell Line : In a study focusing on U937 cells, this compound was shown to significantly activate procaspase pathways, leading to enhanced apoptosis rates compared to untreated controls .
- Colo205 Cell Line : Another investigation revealed that treatment with this compound led to substantial alterations in cell cycle dynamics and mitochondrial function, indicating its potential as an effective therapeutic agent against colorectal cancer .
Eigenschaften
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-26-17-10-11-18-19(13-17)27-21(23-18)24(14-16-9-5-6-12-22-16)20(25)15-7-3-2-4-8-15/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLUCQCCOXNMRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.